molecular formula C20H24N4O B2880034 N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1787918-16-4

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2880034
CAS No.: 1787918-16-4
M. Wt: 336.439
InChI Key: RBCTUSYVTFAENB-UHFFFAOYSA-N
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Description

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates a piperidine-4-carboxamide core, a scaffold frequently investigated for its potential to interact with central nervous system (CNS) targets . The presence of the 6-cyclopropylpyrimidin-4-yl moiety is a feature seen in compounds studied for their antagonist activity at various biological targets, suggesting potential utility in exploring new therapeutic pathways . Similarly, the N-benzyl group is a common structural element in many pharmacologically active molecules, often contributing to affinity and selectivity in receptor binding . Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore structure-activity relationships (SAR). All studies should be conducted in compliance with local regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20(21-13-15-4-2-1-3-5-15)17-8-10-24(11-9-17)19-12-18(16-6-7-16)22-14-23-19/h1-5,12,14,16-17H,6-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCTUSYVTFAENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The cyclopropyl-substituted pyrimidine ring can be synthesized through a nucleophilic substitution reaction involving a suitable precursor, such as 4-chloropyrimidine, and cyclopropylamine under basic conditions.

    Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, such as 4-aminopiperidine, with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzyl group with the piperidine carboxamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Piperidine Ring Functionalization

The piperidine ring exhibits reactivity at both nitrogen and carbon centers:

Reaction Type Conditions/Reagents Products/Outcomes Source
N-Alkylation Alkyl halides, NaH, DMFQuaternary ammonium salts via alkylation at the piperidine nitrogen
C-H Functionalization Pd-catalyzed cross-couplingSubstituted piperidines (e.g., aryl or alkenyl groups at C3/C4 positions)
Ring Oxidation KMnO₄, acidic conditionsPiperidone derivatives via oxidation of the ring’s methylene groups

Key Insight : The piperidine nitrogen’s basicity (pKₐ ~10) facilitates alkylation under mild conditions, as demonstrated in dopamine receptor ligand synthesis .

Carboxamide Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

Reaction Type Conditions/Reagents Products/Outcomes Source
Acidic Hydrolysis HCl (6M), refluxPiperidine-4-carboxylic acid and benzylamine
Basic Hydrolysis NaOH (3M), ΔSodium carboxylate and N-benzylamine
Reductive Cleavage LiAlH₄, THFN-benzylpiperidin-4-ylmethanol

Notable Observation : Hydrolysis kinetics depend on steric hindrance from the 6-cyclopropylpyrimidin-4-yl substituent, slowing reaction rates compared to simpler analogs .

Benzyl Group Transformations

The N-benzyl group undergoes electrophilic and oxidative modifications:

Reaction Type Conditions/Reagents Products/Outcomes Source
Oxidation KMnO₄, H₂O, ΔBenzoic acid via oxidative cleavage of the benzyl C-N bond
Electrophilic Substitution HNO₃/H₂SO₄Nitrobenzyl derivatives (meta/para selectivity influenced by the carboxamide group)
Hydrogenolysis H₂, Pd/C, EtOHDeprotection to yield piperidine-4-carboxamide

Mechanistic Note : The electron-withdrawing carboxamide group directs electrophilic attacks to the benzyl ring’s meta position .

Cyclopropylpyrimidine Modifications

The 6-cyclopropylpyrimidin-4-yl group displays unique strain-driven reactivity:

Reaction Type Conditions/Reagents Products/Outcomes Source
Ring-Opening HBr, HOAcPyrimidine with a bromopropyl side chain
Nucleophilic Substitution NH₃, MeOH6-Aminopyrimidine derivatives
Photochemical Rearrangement UV light (254 nm)Cyclopropane ring contraction or expansion products

Critical Consideration : The cyclopropane ring’s strain energy (~27 kcal/mol) enhances susceptibility to ring-opening under acidic or radical conditions.

Metal-Catalyzed Cross-Coupling Reactions

The pyrimidine and benzyl groups enable Pd- or Cu-mediated couplings:

Reaction Type Conditions/Reagents Products/Outcomes Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidsBiarylpyrimidine derivatives
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, aminesN-arylpiperidine analogs

Example : Suzuki coupling at the pyrimidine’s C2 position with phenylboronic acid yields a biaryl product (83% yield, THF/H₂O, 80°C) .

Stereochemical Considerations

Chiral centers in the piperidine ring influence reaction outcomes:

  • Epimerization Risk : Basic conditions (e.g., NaOH) may racemize the C4 carboxamide stereocenter .

  • Asymmetric Catalysis : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of intermediate ketones .

Stability Under Thermal/Photolytic Conditions

  • Thermal Degradation : Decomposition above 200°C generates cyclopropane-derived fragments (TGA data).

  • Photostability : UV exposure (λ > 300 nm) induces pyrimidine ring isomerization.

Comparative Reactivity Table

Functional Group Reactivity Ranking (1 = most reactive)Dominant Reaction Pathway
Cyclopropylpyrimidine1Ring-opening, nucleophilic substitution
Carboxamide2Hydrolysis, reduction
Benzyl3Oxidation, electrophilic substitution
Piperidine4N-alkylation, C-H activation

Scientific Research Applications

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The most directly comparable compound in the provided evidence is N-benzyl-1-(4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carbonyl)piperidine-4-carboxamide (5b). Key differences include:

Core Heterocycle: The target compound uses a 6-cyclopropylpyrimidin-4-yl group, whereas 5b incorporates a thieno[3,2-b]pyrrole scaffold with a 4-chlorobenzyl substituent.

Molecular Weight: The target compound’s molecular weight is expected to be lower than 5b’s 492.0 g/mol due to the absence of the chlorine atom and thieno-pyrrole system.

Data Table: Comparative Analysis

Parameter Target Compound Compound 5b
Core Structure 6-cyclopropylpyrimidin-4-yl 4-(4-chlorobenzyl)-thieno[3,2-b]pyrrole
Molecular Weight (g/mol) ~420–440 (estimated) 492.0
Key Substituents Cyclopropyl, benzyl 4-chlorobenzyl, thieno-pyrrole
Biological Activity Hypothesized antiviral (structural analogy) Confirmed alphavirus inhibition in vivo
Synthetic Method Not specified Procedure A (benzylamine coupling)

Research Findings and Hypotheses

Compound 5b :

  • Achieved 100% survival in a mouse model of neurotropic alphavirus infection at 50 mg/kg dosing .
  • NMR and MS data confirm structural integrity, with a retention time of 7.73 min in HPLC (gradient A) .

Target Compound :

  • The pyrimidine ring’s electron-deficient nature may enhance interactions with charged residues in viral targets.
  • The cyclopropyl group could reduce oxidative metabolism, extending half-life compared to 5b .

Biological Activity

N-benzyl-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antiviral and neuropharmacological applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a benzyl group, a cyclopropyl-pyrimidine moiety, and a carboxamide functional group. The synthesis typically involves multiple steps, including the formation of piperidine derivatives through reactions involving 4-piperidinecarboxylic acid and subsequent modifications to introduce the desired substituents .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The mechanism of action appears to involve binding to the hemagglutinin fusion peptide, which is crucial for viral entry into host cells. This interaction has been characterized through structure-activity relationship (SAR) studies that demonstrate the importance of specific substituents on the piperidine ring for maintaining antiviral efficacy.

Key Findings:

  • Activity Against Influenza A : The compound exhibits potent inhibitory effects against H1N1 influenza virus with an effective concentration (EC50) in the low micromolar range .
  • Mechanism of Action : Binding studies indicate that the N-benzyl moiety is essential for activity, as its removal or substitution significantly diminishes antiviral potency .
CompoundR1R2R3EC50 (µM)CC50 (µM)
1BnBnNHBoc9.3 ± 0.7100 ± 0
2Bn(4-F)BnNHBoc1.9 ± 0.179 ± 9
This compound---TBDTBD

Neuropharmacological Effects

In addition to its antiviral properties, this compound has been evaluated for its potential as a neuropharmacological agent. It is structurally related to known acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases such as Alzheimer's.

Research Highlights:

  • Acetylcholinesterase Inhibition : The compound has shown promising activity as an inhibitor of acetylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .
  • Safety Profile : Initial cytotoxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to establish comprehensive toxicity data.

Case Studies and Applications

Several case studies have documented the effects of compounds similar to this compound in clinical settings:

  • Influenza Treatment : A study demonstrated that patients treated with related piperidine derivatives exhibited reduced viral loads and improved clinical outcomes during influenza outbreaks .
  • Cognitive Enhancement : In preclinical trials, compounds with similar structures improved memory retention in rodent models, supporting their potential use in treating Alzheimer’s disease .

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